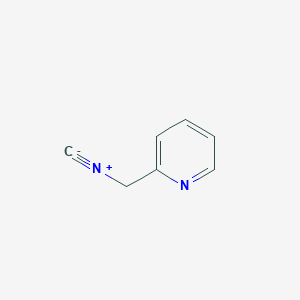

2-(Isocyanomethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(isocyanomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGBDMBHUVUXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377967 | |

| Record name | 2-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-13-2 | |

| Record name | 2-(isocyanomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(isocyanomethyl)pyridine from 2-(aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(isocyanomethyl)pyridine from 2-(aminomethyl)pyridine. The synthesis is a two-step process involving the formylation of the starting amine to yield an intermediate formamide, followed by the dehydration of this formamide to the target isocyanide. This document outlines detailed experimental protocols adapted from established general procedures, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Synthetic Pathway Overview

The conversion of 2-(aminomethyl)pyridine to this compound proceeds through the formation of N-(pyridin-2-ylmethyl)formamide as a stable intermediate. This intermediate is then subjected to dehydration to yield the final isocyanide product.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

The following protocols are adapted from general methods for N-formylation and formamide dehydration. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and a well-ventilated fume hood, especially when handling phosphorus oxychloride and the isocyanide product.

Step 1: Synthesis of N-(Pyridin-2-ylmethyl)formamide

This procedure is adapted from a general method for the solvent- and catalyst-free N-formylation of amines using ethyl formate.

Experimental Workflow

Caption: Workflow for the formylation of 2-(aminomethyl)pyridine.

Procedure:

-

In a clean, dry vial equipped with a magnetic stir bar, combine 2-(aminomethyl)pyridine (1.0 eq.) and ethyl formate (3.0 eq.).

-

Seal the vial and place it in a preheated heating block at 60 °C.

-

Stir the reaction mixture vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting amine spot is no longer visible.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess ethyl formate under reduced pressure (in vacuo).

-

The resulting crude N-(pyridin-2-ylmethyl)formamide is typically of sufficient purity to be used in the subsequent dehydration step without further purification.

Quantitative Data (Step 1)

| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Volume/Mass |

| 2-(Aminomethyl)pyridine | 108.14 | 1.0 | 1.03 | User Defined |

| Ethyl Formate | 74.08 | 3.0 | 0.917 | Calculated |

| N-(Pyridin-2-ylmethyl)formamide | 136.15 | - | - | Theoretical Yield |

Step 2: Synthesis of this compound

This protocol is adapted from a general, highly efficient method for the dehydration of formamides using phosphorus oxychloride and triethylamine.[1]

Experimental Workflow

References

An In-depth Technical Guide on the Dehydration of N-(pyridin-2-ylmethyl)formamide to 2-(isocyanomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(isocyanomethyl)pyridine via the dehydration of its precursor, N-(pyridin-2-ylmethyl)formamide. This transformation is a key step in the synthesis of various pyridine-based compounds with applications in medicinal chemistry and materials science. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and relevant quantitative data.

Introduction

The conversion of formamides to isocyanides is a fundamental transformation in organic synthesis. Isocyanides are versatile intermediates, participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably multicomponent reactions such as the Ugi and Passerini reactions. The target molecule, this compound, is a valuable building block for the synthesis of more complex heterocyclic structures and ligands for coordination chemistry. The dehydration of N-(pyridin-2-ylmethyl)formamide is the most direct route to this isocyanide.

Synthetic Methodologies

The dehydration of formamides can be achieved using a variety of reagents. The most common and effective methods employ phosphorus-based reagents or sulfonyl chlorides in the presence of a base.

-

Phosphorus Oxychloride (POCl₃): This is a highly effective and widely used reagent for the dehydration of formamides.[1][2] The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction.[1][2] The reaction is generally fast and proceeds under mild conditions.[1]

-

p-Toluenesulfonyl Chloride (TsCl): In the presence of a base like pyridine, p-toluenesulfonyl chloride can also effect the dehydration of formamides. This method offers an alternative to phosphorus-based reagents.

-

Other Reagents: Other dehydrating agents such as triphenylphosphine/iodine and the Burgess reagent have also been reported for the conversion of formamides to isocyanides.

This guide will focus on the use of phosphorus oxychloride, as it represents a general, high-yielding, and rapid method.[1]

Experimental Protocols

The following protocol is an adapted procedure for the synthesis of this compound based on general methods for the dehydration of N-substituted formamides using phosphorus oxychloride and triethylamine.[1][2]

Synthesis of this compound

Reaction Scheme:

Materials:

-

N-(pyridin-2-ylmethyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(pyridin-2-ylmethyl)formamide (1.0 eq) and anhydrous dichloromethane (to make a 0.5 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) to the stirred solution.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| N-(pyridin-2-ylmethyl)formamide | 1.0 eq | Adapted from[1][2] |

| Phosphorus Oxychloride | 1.1 eq | Adapted from[1][2] |

| Triethylamine | 2.2 eq | Adapted from[1][2] |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane | Adapted from[1][2] |

| Temperature | 0 °C to Room Temperature | Adapted from[1][2] |

| Reaction Time | 1 - 2 hours | Adapted from[1][2] |

| Yield | ||

| Expected Yield | >85% (based on analogous reactions) | [1] |

Mandatory Visualization

Signaling Pathway of the Dehydration Reaction

The following diagram illustrates the proposed mechanistic pathway for the dehydration of N-(pyridin-2-ylmethyl)formamide using phosphorus oxychloride and triethylamine.

Caption: Proposed mechanism for the dehydration of N-(pyridin-2-ylmethyl)formamide.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Characterization of 2-(Isocyanomethyl)pyridine by NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(isocyanomethyl)pyridine. Due to the limited availability of direct experimental NMR data for this specific compound in the public domain, this guide presents a detailed prediction of its ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds and established spectroscopic principles. This document also includes standardized experimental protocols for acquiring NMR data and logical workflows for structural elucidation.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with an isocyanomethyl group (-CH₂NC). The isocyanide functionality is a unique and reactive group, making this compound a potentially valuable building block in synthetic chemistry, particularly in the synthesis of novel ligands for coordination chemistry and in the development of pharmacologically active agents. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular structure in solution.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are derived from the known chemical shifts of related pyridine derivatives and the expected electronic effects of the isocyanomethyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |

| H-6 | 8.5 - 8.7 | ddd | J(H6-H5) ≈ 4.8, J(H6-H4) ≈ 1.8, J(H6-H3) ≈ 0.9 |

| H-4 | 7.7 - 7.9 | td | J(H4-H3) ≈ 7.7, J(H4-H5) ≈ 7.7, J(H4-H6) ≈ 1.8 |

| H-3 | 7.3 - 7.5 | d | J(H3-H4) ≈ 7.7 |

| H-5 | 7.2 - 7.4 | ddd | J(H5-H4) ≈ 7.7, J(H5-H6) ≈ 4.8, J(H5-H3) ≈ 1.5 |

| CH₂ | 4.8 - 5.0 | t | J(CH₂-N) ≈ 2.0 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The predictions are based on data for 2-substituted pyridines and the influence of the isonitrile group. The multiplicity of the CH₂ group is shown as a triplet due to coupling with the quadrupolar ¹⁴N nucleus of the isocyanide group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-2 | 155 - 158 |

| N≡C | 158 - 162 (broad) |

| C-6 | 148 - 150 |

| C-4 | 136 - 138 |

| C-5 | 123 - 125 |

| C-3 | 121 - 123 |

| CH₂ | 45 - 48 |

Note: The chemical shifts are referenced to TMS. The isocyanide carbon (N≡C) is expected to be broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its subsequent NMR analysis.

Synthesis of this compound

A common method for the synthesis of isocyanides is the dehydration of the corresponding formamide.

Materials:

-

2-(Formamidomethyl)pyridine

-

Triphosgene or phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(formamidomethyl)pyridine and triethylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene or phosphorus oxychloride in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Temperature: 298 K.

Structural Elucidation Workflow

The structural confirmation of synthesized this compound would follow a logical progression of spectroscopic analysis.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

The ¹H NMR spectrum will confirm the presence and connectivity of the pyridine and methylene protons. The ¹³C NMR spectrum will identify all unique carbon environments, including the characteristic isocyanide carbon. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between the pyridine ring and the isocyanomethyl group. Mass spectrometry would confirm the molecular weight, and IR spectroscopy would show the characteristic strong absorption of the isocyanide group (around 2150 cm⁻¹).

Molecular Structure and Key NMR Correlations

The diagram below illustrates the structure of this compound with numbering for NMR assignment and highlights key expected HMBC correlations.

An In-depth Technical Guide to the FTIR Analysis and Vibrational Modes of 2-(isocyanomethyl)pyridine

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-(isocyanomethyl)pyridine, intended for researchers, scientists, and professionals in the field of drug development. This document details the characteristic vibrational modes of the molecule, outlines a standard experimental protocol for its analysis, and presents the expected spectral data in a clear, tabular format.

Introduction to this compound

This compound is a bifunctional organic compound featuring a pyridine ring and an isocyanide group. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a common scaffold in many pharmaceutical compounds. The isocyanide group (-N≡C), also known as an isonitrile, is a reactive functional group valuable in various organic syntheses, including multicomponent reactions like the Ugi and Passerini reactions. The unique electronic properties and reactivity of the isocyanide group make it a point of interest in the development of novel chemical entities.

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. When a molecule absorbs infrared radiation, it undergoes vibrational transitions. The frequencies of these absorptions are characteristic of the specific bonds and functional groups within the molecule, providing a molecular "fingerprint."

Predicted Vibrational Modes of this compound

The vibrational spectrum of this compound is a composite of the vibrational modes of the pyridine ring and the isocyanomethyl group. The key characteristic vibrational modes are detailed below.

Isocyanide Group Vibrations

The most prominent and characteristic vibrational mode for an isocyanide is the stretching of the -N≡C triple bond. This absorption is typically strong and appears in a region of the infrared spectrum that is relatively free from other common functional group absorptions.

-

-N≡C Stretch: The stretching vibration of the isocyanide group gives rise to a strong absorption band in the region of 2110-2165 cm⁻¹[1][2]. This peak is a definitive indicator of the presence of the isocyanide functionality.

Pyridine Ring Vibrations

The pyridine ring, belonging to the C2v point group, has 27 fundamental vibrational modes. These can be broadly categorized into ring stretching, C-H stretching, in-plane C-H bending, and out-of-plane C-H bending modes.

-

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

-

Ring Stretching (C=C and C=N vibrations): The stretching vibrations of the C=C and C=N bonds within the aromatic ring result in a series of medium to strong absorption bands in the 1400-1600 cm⁻¹ region. For pyridine itself, characteristic bands are observed around 1583, 1572, 1482, and 1439 cm⁻¹.

-

In-plane C-H Bending: These vibrations occur in the 1000-1300 cm⁻¹ range and are typically of weak to medium intensity.

-

Ring Breathing: A symmetric ring stretching mode, often referred to as the "ring breathing" mode, is expected around 990-1030 cm⁻¹.

-

Out-of-plane C-H Bending: The out-of-plane bending vibrations of the C-H bonds give rise to strong absorptions in the 700-900 cm⁻¹ region. The exact position of these bands is sensitive to the substitution pattern on the pyridine ring.

Methylene Group Vibrations

The methylene bridge (-CH₂-) connecting the pyridine ring and the isocyanide group also exhibits characteristic vibrational modes.

-

C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene C-H bonds are expected in the 2850-2960 cm⁻¹ range.

-

C-H Bending (Scissoring): The scissoring deformation of the CH₂ group typically appears around 1450-1470 cm⁻¹.

Quantitative Data Summary

The following table summarizes the expected characteristic vibrational frequencies, their assignments, and typical intensities for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~3050 | Aromatic C-H Stretch (Pyridine) | Medium-Weak |

| ~2960 | Asymmetric CH₂ Stretch | Medium-Weak |

| ~2850 | Symmetric CH₂ Stretch | Medium-Weak |

| 2110-2165 | Isocyanide (-N≡C) Stretch | Strong |

| ~1590 | C=C/C=N Ring Stretch (Pyridine) | Strong |

| ~1570 | C=C/C=N Ring Stretch (Pyridine) | Medium |

| ~1480 | C=C/C=N Ring Stretch (Pyridine) | Medium |

| ~1460 | CH₂ Scissoring | Medium-Weak |

| ~1440 | C=C/C=N Ring Stretch (Pyridine) | Medium |

| ~1040 | Ring Breathing (Pyridine) | Medium |

| 700-900 | Out-of-plane C-H Bend (Pyridine) | Strong |

Experimental Protocol for FTIR Analysis

This section provides a generalized experimental protocol for obtaining the FTIR spectrum of a liquid or solid organic compound such as this compound.

Objective: To acquire a high-quality FTIR spectrum of this compound for structural elucidation and functional group identification.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample of this compound.

-

Infrared-transparent salt plates (e.g., NaCl, KBr) for liquid samples or KBr powder for solid samples.

-

Mortar and pestle.

-

Hydraulic press for pellet preparation.

-

Appropriate solvent for cleaning (e.g., dry acetone or isopropanol).

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Procedure:

A. Sample Preparation:

-

For Liquid Samples (Neat):

-

Ensure the salt plates are clean and dry. A polished, transparent appearance is desired.

-

Place one drop of the liquid this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

-

For Solid Samples (KBr Pellet):

-

Grind a small amount (1-2 mg) of solid this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to the die of a hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

B. Data Acquisition:

-

Background Spectrum: Before running the sample, acquire a background spectrum. This is done with the empty sample compartment (for neat liquids on salt plates) or with a pure KBr pellet. This step is crucial to subtract the absorbance from atmospheric water and carbon dioxide, as well as any absorbance from the salt plates or KBr.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.

-

Scan Parameters: Set the appropriate scan parameters. Typical parameters include:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Acquire Spectrum: Initiate the scan to obtain the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

C. Data Analysis:

-

Peak Picking: Use the spectrometer's software to identify the wavenumbers of the major absorption bands.

-

Interpretation: Correlate the observed absorption bands with known vibrational frequencies for the functional groups present in this compound (as detailed in Section 3).

-

Reporting: Report the spectrum with labeled peaks, along with a table of peak positions and their assignments.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow of the FTIR analysis and the relationship between the molecular structure and its vibrational modes.

Caption: Workflow for FTIR analysis of this compound.

Caption: Relationship between structure and vibrational modes.

References

A Predictive In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(isocyanomethyl)pyridine

This technical guide offers a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-(isocyanomethyl)pyridine. In the absence of direct experimental data for this specific compound, this guide synthesizes information from established fragmentation patterns of pyridine derivatives and isocyanide compounds to propose a likely fragmentation pathway. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be initiated by the removal of an electron to form the molecular ion (M•+). The fragmentation pathways are influenced by the stability of the resulting fragment ions and neutral losses. The pyridine ring and the isocyanomethyl group are the primary sites for fragmentation.

Key fragmentation mechanisms for pyridine derivatives often involve the loss of hydrogen cyanide (HCN) or related neutral molecules, leading to the formation of characteristic fragment ions.[1][2] The isocyanide group can also undergo specific fragmentation reactions. The most probable fragmentations are detailed below.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss from the parent molecule or a preceding fragment.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 118 | [C₇H₆N₂]•⁺ (Molecular Ion) | - |

| 91 | [C₆H₅N]•⁺ | HCN |

| 78 | [C₅H₄N]⁺ | CH₂CN |

| 51 | [C₄H₃]⁺ | HCN from [C₅H₄N]⁺ |

Experimental Protocols

A standard approach to obtain the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion into an Electrospray Ionization (ESI) source.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Injection: 1 µL of the prepared sample is injected into the GC inlet, which is typically heated to 250°C to ensure rapid volatilization.

-

Chromatographic Separation: The sample is separated on a non-polar capillary column (e.g., DB-5ms). A suitable temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is subjected to electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Caption: Proposed fragmentation pathway of this compound.

References

An In-depth Technical Guide to 2-Isocyanomethylpyridine (CAS 60148-13-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 2-isocyanomethylpyridine (CAS 60148-13-2). This guide provides a comprehensive overview based on available information for this compound and structurally related pyridine and isocyanide derivatives. All data derived from analogous compounds are clearly indicated.

Introduction

2-Isocyanomethylpyridine, with the CAS number 60148-13-2, is a pyridine derivative containing a reactive isocyanomethyl group. Its molecular formula is C₇H₆N₂, and it has a molecular weight of 118.14 g/mol . The unique electronic properties of the isocyanide functional group, combined with the versatile chemistry of the pyridine ring, make this compound a subject of interest for potential applications in organic synthesis and medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

Chemical and Physical Properties

The following table summarizes the known and estimated chemical and physical properties of 2-isocyanomethylpyridine.

| Property | Value | Source/Notes |

| CAS Number | 60148-13-2 | |

| Molecular Formula | C₇H₆N₂ | |

| Molecular Weight | 118.14 g/mol | |

| Appearance | Not available. Likely a liquid or low-melting solid. | Inferred from related compounds |

| Boiling Point | Not available. | |

| Melting Point | Not available. | |

| Density | Not available. | |

| Solubility | Not available. Likely soluble in organic solvents. | Inferred from related compounds |

Safety and Handling

3.1. Hazard Summary

| Hazard Class | Description | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Likely harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340 |

| Skin Corrosion/Irritation | May cause skin irritation. | P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | May cause serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Sensitization | Isocyanates are known sensitizers; isocyanides may also pose a risk. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

3.2. First Aid Measures

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

3.3. Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Experimental Protocols

4.1. Hypothetical Synthesis of 2-Isocyanomethylpyridine

While a specific, validated protocol for the synthesis of 2-isocyanomethylpyridine is not available in the reviewed literature, a plausible method would involve the dehydration of the corresponding formamide, which can be synthesized from 2-picolylamine.

Materials:

-

2-Picolylamine (2-(aminomethyl)pyridine)

-

Ethyl formate

-

Triethylamine

-

Phosphoryl chloride (POCl₃) or a similar dehydrating agent

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Formamide Synthesis:

-

In a round-bottom flask, dissolve 2-picolylamine (1.0 eq) in an excess of ethyl formate.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Remove the excess ethyl formate under reduced pressure to yield N-(pyridin-2-ylmethyl)formamide.

-

-

Dehydration to Isocyanide:

-

Dissolve the N-(pyridin-2-ylmethyl)formamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add phosphoryl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the formamide is consumed (monitor by TLC or GC-MS).

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 2-isocyanomethylpyridine.

-

4.2. General Protocol for In Vitro Cytotoxicity Screening of Pyridine Derivatives

This protocol describes a general method for assessing the potential anticancer activity of a novel pyridine derivative like 2-isocyanomethylpyridine.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (2-isocyanomethylpyridine) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cancer cell lines to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of dilutions of the test compound in a complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Visualizations

Caption: General reactivity pathways of the isocyanide functional group.

Caption: A general workflow for the biological evaluation of a novel pyridine derivative.

Solubility and Stability of 2-(isocyanomethyl)pyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 2-(isocyanomethyl)pyridine in organic solvents. Due to the limited direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, general principles of organic chemistry, and established experimental methodologies to offer a robust resource for handling and utilizing this reactive intermediate.

Executive Summary

Predicted Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented. However, by examining the solubility of structurally similar compounds, a qualitative and predictive understanding can be established.

2.1. Inferences from Structural Analogues

-

Benzyl isocyanide: This closely related aromatic isocyanide is reported to be soluble in organic solvents like ether and chloroform but is generally insoluble in water[1]. This suggests that the isocyanide group does not confer significant water solubility.

-

2-Methylpyridine (2-Picoline): This analogue, which shares the 2-substituted pyridine core, is miscible with water, ethanol, and diethyl ether[2][3][4][5]. The pyridine nitrogen allows for hydrogen bonding with protic solvents.

2.2. Predicted Solubility in Common Organic Solvents

Based on the above, this compound is predicted to exhibit the following solubility characteristics:

-

High Solubility: In polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and chloroform. The polar pyridine ring and the isocyanide group should interact favorably with these solvents.

-

Moderate to High Solubility: In polar protic solvents like ethanol and methanol. The pyridine nitrogen can act as a hydrogen bond acceptor.

-

Low Solubility: In non-polar solvents such as hexanes and toluene. The overall polarity of the molecule would limit its solubility in these solvents.

-

Low to Moderate Solubility: In water. While the pyridine nitrogen can hydrogen bond with water, the bulk of the molecule is organic, likely limiting its aqueous solubility.

A summary of predicted solubility is presented in Table 1.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane, THF | High | Favorable dipole-dipole interactions with the polar pyridine ring and isocyanide group. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Pyridine nitrogen can act as a hydrogen bond acceptor. |

| Non-Polar | Hexane, Toluene | Low | The molecule's overall polarity is too high for significant interaction with non-polar solvents. |

| Aqueous | Water | Low to Moderate | Limited by the hydrophobic nature of the molecule, despite the potential for hydrogen bonding. |

Table 1: Predicted Solubility of this compound in Common Organic Solvents. This table provides an estimation of solubility based on the properties of structural analogues.

Stability and Degradation Pathway

A critical aspect of working with this compound is its inherent instability.

3.1. Cyclization as the Primary Degradation Pathway

Heterocyclic isocyanides, particularly those with the isocyano group at the ortho position to the heteroatom like this compound, are known to be unstable at room temperature. The primary degradation pathway is a rapid intramolecular cyclization reaction. This process is often fast and can occur in solution, limiting the shelf-life and requiring cooled storage and handling conditions.

dot

Caption: Predicted degradation pathway of this compound.

3.2. General Stability of Isocyanides

Isocyanides are generally sensitive to acidic conditions, which can lead to hydrolysis to the corresponding formamide. They are more stable under basic conditions. However, the structural instability of this compound leading to cyclization is likely the dominant factor over hydrolysis in most organic solvents.

Experimental Protocols

For researchers requiring precise data, the following experimental protocols are recommended for determining the solubility and stability of this compound.

4.1. Protocol for Determining Qualitative Solubility

This method provides a rapid assessment of solubility in various solvents.

dot

Caption: Workflow for qualitative solubility determination.

Methodology:

-

Preparation: Add 1 mL of the desired organic solvent to a clean, dry vial.

-

Solute Addition: Add a small, pre-weighed amount (e.g., 1-2 mg) of this compound to the vial.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble.

-

Repeat: Repeat the process for a range of solvents.

4.2. Protocol for Determining Quantitative Solubility (Gravimetric Method)

This method provides a precise measure of solubility.

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated as follows: Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant taken)

4.3. Protocol for Stability Assessment (HPLC or NMR Method)

This protocol allows for the monitoring of the degradation of this compound over time.

dot

Caption: Workflow for stability assessment.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration in the desired organic solvent.

-

Initial Analysis (t=0): Immediately after preparation, analyze the solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the initial concentration and purity.

-

Incubation: Store the solution under controlled conditions (e.g., constant temperature, protected from light).

-

Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.

-

Data Analysis: Plot the concentration of this compound as a function of time. This data can be used to determine the rate of degradation and the half-life of the compound in that specific solvent and under the tested conditions. The appearance and growth of new peaks corresponding to degradation products (e.g., the cyclized form) should also be monitored.

Conclusion and Recommendations

This compound is a valuable but challenging reagent for researchers. While it is predicted to be soluble in a variety of common organic solvents, its inherent instability due to rapid intramolecular cyclization is a major limiting factor.

Key Recommendations for Handling:

-

Storage: Store this compound neat or in a suitable anhydrous solvent at low temperatures (e.g., -20 °C or below) under an inert atmosphere (e.g., argon or nitrogen).

-

Preparation of Solutions: Prepare solutions of this compound immediately before use and keep them cold.

-

Reaction Conditions: When using this compound in a reaction, it is advisable to perform the reaction at low temperatures to minimize degradation.

-

Solvent Choice: For reactions, anhydrous polar aprotic solvents like THF or DCM are likely good choices, but empirical testing of solubility and stability in the specific reaction system is highly recommended.

By understanding the predicted solubility and, more importantly, the inherent instability of this compound, researchers can develop appropriate handling and experimental procedures to successfully utilize this reactive molecule in their synthetic endeavors. The experimental protocols provided in this guide offer a framework for obtaining the specific solubility and stability data required for individual research applications.

References

- 1. CAS 10340-91-7: Benzyl isocyanide | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. grokipedia.com [grokipedia.com]

- 4. China|2-Methylpyridine|2-picoline|α-picoline|Cas 109-06-8|Manufacturer|supplier|factory-Hosea Chem [hoseachem.com]

- 5. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

A Technical Guide to Quantum Chemical Calculations on 2-(isocyanomethyl)pyridine: A Framework for Drug Discovery and Molecular Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, owing to their unique electronic and structural properties.[1] Understanding these properties at a molecular level is crucial for rational drug design and the development of novel functional materials. This technical whitepaper provides an in-depth guide to the application of quantum chemical calculations, specifically Density Functional Theory (DFT), for the comprehensive analysis of 2-(isocyanomethyl)pyridine. This document outlines the theoretical and practical framework for determining the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. Detailed computational protocols are provided, and key data are presented in a structured format to facilitate interpretation and application in research and development.

Introduction: The Significance of Pyridine Derivatives

Pyridine, a heterocyclic aromatic compound, is a prevalent motif in a vast array of biologically active molecules and approved pharmaceuticals.[2] The nitrogen heteroatom imparts distinct physicochemical properties, including modulated lipophilicity, enhanced aqueous solubility, and the capacity for hydrogen bonding, which are critical for drug-receptor interactions.[2] Quantum mechanical (QM) methods have emerged as indispensable tools for elucidating the structure-activity relationships (SAR) of pyridine derivatives, enabling the prediction of their biological activities and physical properties with high accuracy.[1]

This guide focuses on this compound, a derivative with potential applications in coordination chemistry and as a building block in synthesizing more complex molecules. A thorough understanding of its conformational preferences, electronic landscape, and vibrational characteristics through computational methods can significantly accelerate its application in drug discovery and materials science.

Computational Methodologies

The selection of an appropriate computational method is paramount for obtaining reliable and accurate results. The balance between computational cost and accuracy is a key consideration.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely employed QM method for studying pyridine derivatives due to its excellent balance of accuracy and computational efficiency.[1] DFT calculations can determine a wide range of properties, including molecular geometries, electronic structures, and spectroscopic characteristics.[1]

A common and robust approach for molecules like this compound involves the use of the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style basis set such as 6-311++G(d,p) is often employed, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for systems with heteroatoms and potential for non-covalent interactions.

Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer greater accuracy but at a significantly higher computational cost. These methods are typically used for benchmarking results obtained from DFT or for systems where electron correlation effects are particularly strong.

Semi-empirical Methods

Semi-empirical methods, such as PM3, are computationally less expensive and are suitable for large molecules and high-throughput screening.[1] However, their accuracy is generally lower than that of DFT and ab initio methods.[1]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a standard procedure for performing quantum chemical calculations on this compound using DFT.

Structure Preparation

The initial step involves the creation of a 3D model of the this compound molecule. This can be accomplished using molecular modeling software such as GaussView or Avogadro. The initial geometry should be a reasonable approximation of the expected structure.

Geometry Optimization

The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is a critical step to ensure that all subsequent calculations are performed on a stable molecular geometry.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

Electronic Property Calculation

With the optimized geometry, single-point energy calculations are performed to determine various electronic properties that are crucial for understanding the molecule's reactivity and intermolecular interactions. These properties include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier molecular orbitals are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons.[1]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

-

Dipole Moment: This provides information about the overall polarity of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[2]

Mandatory Visualizations

Visual representations are essential for interpreting the results of quantum chemical calculations.

Caption: A typical workflow for quantum chemical calculations on this compound.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap diagram.

Data Presentation: Expected Quantitative Results

The following tables summarize the expected quantitative data from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory. Note: The values presented here are illustrative and represent typical ranges for pyridine derivatives. Actual calculated values should be obtained by following the described protocols.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-N (pyridine ring) | ~1.34 |

| C-C (pyridine ring) | ~1.39 | |

| C-CH₂ | ~1.51 | |

| CH₂-N (isocyano) | ~1.45 | |

| N≡C (isocyano) | ~1.17 | |

| **Bond Angles (°) ** | C-N-C (pyridine ring) | ~117 |

| C-C-N (pyridine ring) | ~124 | |

| C-C-CH₂ | ~121 | |

| C-CH₂-N | ~110 | |

| CH₂-N-C | ~178 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N≡C) | ~2150 | Isocyanide stretch |

| ν(C-H) aromatic | ~3100-3000 | Aromatic C-H stretch |

| ν(C-H) aliphatic | ~2950-2850 | Aliphatic C-H stretch |

| ν(C=C), ν(C=N) | ~1600-1400 | Pyridine ring stretching |

| δ(C-H) | ~1200-1000 | In-plane C-H bending |

| γ(C-H) | ~900-700 | Out-of-plane C-H bending |

Table 3: Key Electronic Properties (Illustrative)

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Molecular polarity |

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and reliable framework for the detailed characterization of this compound. The computational protocols and expected data presented in this guide offer a robust foundation for researchers and scientists to investigate the structural, vibrational, and electronic properties of this and other pyridine derivatives. These theoretical insights are invaluable for predicting molecular stability, reactivity, and potential interactions within biological and chemical systems, thereby accelerating the process of drug discovery and the design of novel materials. The integration of computational chemistry into the research pipeline is a critical step towards a more efficient and informed development of new chemical entities.

References

The Advent of a Versatile Reagent: Discovery and First Reported Synthesis of 2-(Isocyanomethyl)pyridine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isocyanomethyl)pyridine, a pivotal building block in modern synthetic chemistry, has emerged as a valuable reagent, particularly in the realm of multicomponent reactions (MCRs) and the synthesis of complex heterocyclic scaffolds. Its unique electronic and steric properties, arising from the interplay between the pyridine ring and the isocyanide functional group, have rendered it a versatile tool in drug discovery and materials science. This technical guide delves into the historical context of its discovery and elucidates the first reported methods for its synthesis, providing detailed experimental protocols and a systematic overview of the underlying chemical principles.

The discovery and development of isonitrile chemistry were significantly advanced in the mid-20th century. While the first isocyanide was synthesized in 1859, the general utility of this functional group was hampered by a lack of efficient synthetic methods. A paradigm shift occurred in 1958 when Ivar Ugi and his colleagues introduced novel methods for the synthesis of isonitriles via the dehydration of N-substituted formamides.[1] This breakthrough paved the way for the preparation of a wide array of isocyanides, including this compound, and their subsequent application in powerful synthetic transformations like the Ugi and Passerini reactions.[2][3]

The First Reported Synthetic Approach: Dehydration of N-(Pyridin-2-ylmethyl)formamide

The first synthesis of this compound, in line with the advancements of the Ugi era, proceeds through the dehydration of its corresponding formamide precursor, N-(pyridin-2-ylmethyl)formamide. This transformation is the most common and historically significant method for the preparation of isonitriles.[4] The overall synthetic pathway can be depicted as a two-step process starting from 2-(aminomethyl)pyridine.

Logical Relationship of the Synthetic Pathway

Caption: Synthetic pathway to this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the first reported type of synthesis for this compound.

Step 1: Synthesis of N-(Pyridin-2-ylmethyl)formamide

This initial step involves the formylation of 2-(aminomethyl)pyridine. A standard and effective method utilizes ethyl formate as the formylating agent.

Experimental Workflow for Formylation

Caption: Workflow for the synthesis of the formamide precursor.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(aminomethyl)pyridine (1.0 eq) and a significant excess of ethyl formate (e.g., 5-10 eq). The use of excess ethyl formate drives the reaction to completion and also serves as the solvent.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethyl formate is then removed under reduced pressure using a rotary evaporator. The resulting crude N-(pyridin-2-ylmethyl)formamide is often of sufficient purity for the subsequent step. If necessary, it can be further purified by distillation under reduced pressure or crystallization.

Step 2: Synthesis of this compound (Dehydration)

The crucial step in the synthesis is the dehydration of the formamide precursor to the isocyanide. Phosgene, phosphorus oxychloride, and tosyl chloride in the presence of a base are common dehydrating agents. The use of phosphorus oxychloride with a base like pyridine or triethylamine is a classic and effective method.[4]

Experimental Workflow for Dehydration

Caption: Workflow for the dehydration to the isocyanide.

Detailed Methodology:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(pyridin-2-ylmethyl)formamide (1.0 eq) and a suitable base such as pyridine or triethylamine (2.0-3.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Addition of Dehydrating Agent: Cool the solution to 0 °C in an ice bath. Add the dehydrating agent, for instance, phosphorus oxychloride (POCl₃) (1.0-1.2 eq), dropwise via the dropping funnel while maintaining the temperature below 5 °C.

-

Reaction Conditions: After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature, stirring for an additional period (e.g., 2-4 hours).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic extracts and wash them successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Data Presentation

| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |

| 1 | 2-(Aminomethyl)pyridine, Ethyl formate | Reflux | N-(Pyridin-2-ylmethyl)formamide | 85-95 |

| 2 | N-(Pyridin-2-ylmethyl)formamide | POCl₃, Pyridine, CH₂Cl₂ | This compound | 60-80 |

Conclusion

The synthesis of this compound, a cornerstone reagent in contemporary organic chemistry, is rooted in the foundational advancements in isonitrile chemistry pioneered by Ivar Ugi. The first and most direct synthetic route involves the dehydration of N-(pyridin-2-ylmethyl)formamide, a process that became widely accessible following the development of effective dehydration methodologies in the late 1950s. The detailed protocols provided in this guide offer a comprehensive understanding of this seminal synthesis, empowering researchers and professionals in the fields of chemistry and drug development to effectively utilize this versatile building block in their synthetic endeavors. The logical workflows and structured data presentation aim to facilitate the practical application of this important chemical transformation.

References

The Dual Nature of the Isocyanide Group in 2-(Isocyanomethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity and nucleophilicity of the isocyanide group in 2-(isocyanomethyl)pyridine. This versatile building block exhibits a rich and dualistic reactivity profile, participating in a wide array of chemical transformations crucial for the synthesis of complex organic molecules, including peptidomimetics and heterocyclic scaffolds relevant to drug discovery. This document details the underlying electronic structure of the isocyanide functionality, explores its reactivity in key reaction classes such as multicomponent reactions and cycloadditions, and provides detailed experimental protocols for representative transformations. Quantitative data from computational studies on analogous compounds are summarized to provide a framework for understanding and predicting the reactivity of this compound.

Introduction: The Ambiphilic Nature of the Isocyanide Group

The isocyanide functional group (-N≡C) is a unique and highly reactive moiety characterized by a formal positive charge on the nitrogen atom and a negative charge on the carbon atom. This electronic configuration bestows upon the isocyanide carbon both nucleophilic and electrophilic character. The lone pair on the carbon atom allows it to act as a potent nucleophile, while the nearby electrophilic nitrogen and the overall electronic structure also permit it to undergo attack by nucleophiles, particularly after activation.

In this compound, the isocyanide group is tethered to a pyridine ring via a methylene bridge. The pyridine ring, being an electron-withdrawing heteroaromatic system, influences the electronic properties of the isocyanide group, modulating its reactivity. Understanding this interplay is critical for harnessing the synthetic potential of this versatile molecule.

Theoretical Framework: Understanding Reactivity through Computational Chemistry

-

Frontier Molecular Orbital (FMO) Theory: The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For a typical isocyanide, the HOMO is largely localized on the isocyanide carbon, consistent with its nucleophilic character. The LUMO is often a π* orbital of the C≡N bond, indicating its susceptibility to nucleophilic attack. The presence of the electron-withdrawing pyridine ring is expected to lower the energy of both the HOMO and LUMO of this compound compared to a simple alkyl isocyanide, thereby decreasing its nucleophilicity and increasing its electrophilicity.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the MEP would be expected to show a region of negative potential around the isocyanide carbon's lone pair, confirming its nucleophilic character. The nitrogen atom of the pyridine ring would also exhibit a region of high electron density.

Table 1: Calculated Frontier Molecular Orbital Energies for Benzyl Isocyanide (a representative analog)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzyl Isocyanide | -6.5 | -0.8 | 5.7 |

Note: These values are illustrative and are based on typical DFT calculations for a closely related analog. The actual values for this compound may vary.

Reactivity Profile: Key Transformations

The dual reactivity of the isocyanide group in this compound allows it to participate in a diverse range of chemical reactions.

Nucleophilic Character: The Ugi Four-Component Reaction (Ugi-4CR)

In the Ugi-4CR, the isocyanide acts as a potent C-centered nucleophile. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide carbon. Subsequent intramolecular rearrangement leads to the final product. The versatility of the Ugi reaction makes it a powerful tool in combinatorial chemistry and drug discovery.

Caption: Workflow for the Ugi Four-Component Reaction.

Electrophilic Character: [4+1] Cycloaddition Reactions

The isocyanide group can also exhibit electrophilic character, particularly in cycloaddition reactions. In the [4+1] cycloaddition with a 1,2,4,5-tetrazine, the isocyanide acts as a C1 synthon. This reaction is an example of an inverse-electron-demand Diels-Alder reaction followed by the elimination of dinitrogen. The electron-deficient tetrazine reacts with the isocyanide, which, in this context, can be considered the dienophile. The reaction is highly efficient and provides a facile route to substituted pyrazole derivatives. The electrophilicity of the isocyanide carbon is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom.

Caption: Logical flow of the [4+1] cycloaddition reaction.

Coordination Chemistry: Formation of Metal Complexes

The isocyanide carbon's lone pair also makes it an excellent ligand for transition metals. This compound can act as a bidentate ligand, coordinating to a metal center through both the isocyanide carbon and the pyridine nitrogen. The resulting metal complexes can exhibit interesting catalytic and photophysical properties. The formation of these complexes further highlights the nucleophilic nature of the isocyanide group.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving isocyanides, which can be adapted for this compound.

General Protocol for the Ugi Four-Component Reaction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq.), the amine (1.0 eq.), and the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M).

-

Addition of Isocyanide: Stir the mixture at room temperature for 10-15 minutes. To this solution, add this compound (1.0 eq.).

-

Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reagents for Ugi-4CR

| Aldehyde | Amine | Carboxylic Acid |

| Benzaldehyde | Aniline | Acetic Acid |

| Isobutyraldehyde | Benzylamine | Benzoic Acid |

| Formaldehyde | Cyclohexylamine | Propionic Acid |

General Protocol for the [4+1] Cycloaddition with a Tetrazine

-

Reaction Setup: In a vial, dissolve the 1,2,4,5-tetrazine derivative (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane, 0.1 M).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within minutes to a few hours. The characteristic pink or purple color of the tetrazine will fade as the reaction progresses.

-

Reaction Monitoring: Monitor the disappearance of the tetrazine by TLC or UV-Vis spectroscopy.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for the Synthesis of a Transition Metal Complex

-

Reaction Setup: Dissolve the metal precursor (e.g., PdCl₂(MeCN)₂, 1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Ligand Addition: To this solution, add a solution of this compound (2.0 eq.) in the same solvent dropwise at room temperature.

-

Reaction and Isolation: Stir the reaction mixture for several hours. The formation of a precipitate often indicates the formation of the complex. The product can be isolated by filtration, washed with a non-coordinating solvent (e.g., diethyl ether), and dried under vacuum.

-

Characterization: Characterize the resulting complex using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray crystallography.

Caption: General experimental workflows for key reactions.

Conclusion

This compound is a valuable synthetic intermediate that embodies the fascinating dual reactivity of the isocyanide functional group. Its ability to act as both a potent nucleophile in multicomponent reactions and as an electrophilic partner in cycloadditions makes it a powerful tool for the construction of diverse and complex molecular architectures. The pyridine moiety not only provides an additional coordination site for metal complex formation but also electronically modulates the reactivity of the isocyanide group. A thorough understanding of its electronic properties and reactivity patterns, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of this versatile building block. Further quantitative experimental and computational studies on this compound are warranted to provide a more precise predictive model of its reactivity.

Methodological & Application

Application Notes and Protocols for the Passerini Multicomponent Reaction Utilizing 2-(isocyanomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a powerful three-component reaction (3CR) that efficiently generates α-acyloxy amides from an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.[1] This reaction is a cornerstone of multicomponent reaction chemistry due to its high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity from simple starting materials.[2] The products of the Passerini reaction, α-acyloxy amides, are valuable scaffolds in medicinal chemistry and drug discovery, serving as precursors to a wide range of biologically active molecules, including peptidomimetics and heterocycles.[1][3]

This document provides detailed application notes and a generalized protocol for the use of 2-(isocyanomethyl)pyridine as the isocyanide component in the Passerini reaction. The incorporation of the pyridyl moiety into the α-acyloxy amide backbone offers a versatile handle for further synthetic modifications, modulation of physicochemical properties such as solubility and basicity, and potential coordination with metal centers, making the resulting products attractive for various applications in drug development and materials science.

Reaction Mechanism

The mechanism of the Passerini reaction is believed to proceed through a concerted pathway in aprotic solvents, where the carboxylic acid, carbonyl compound, and isocyanide react in a trimolecular fashion.[1] In this mechanism, the carboxylic acid is thought to form a hydrogen-bonded adduct with the carbonyl compound, which then undergoes a nucleophilic attack by the isocyanide. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product.[1]

Applications in Drug Discovery and Organic Synthesis

The products derived from the Passerini reaction using this compound have potential applications in various areas of chemical and pharmaceutical research:

-

Scaffold for Library Synthesis: The Passerini reaction is well-suited for combinatorial chemistry, allowing for the rapid generation of large libraries of compounds by varying the aldehyde and carboxylic acid components.[2]

-

Peptidomimetics: The α-acyloxy amide core structure can mimic peptide bonds, and the introduction of the pyridyl group can impart unique conformational constraints and potential for new biological interactions.

-

Heterocycle Synthesis: The Passerini products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems through post-reaction modifications.[1][3]

-

Ligand Development: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making the products potential ligands for catalysis or bioinorganic applications.

Experimental Protocols

The following is a generalized protocol for the Passerini reaction using this compound. Please note that reaction conditions may require optimization depending on the specific aldehyde and carboxylic acid used.

General Procedure for the Synthesis of α-Acyloxy Amides

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).

-

Reagent Addition: Dissolve the carboxylic acid in the anhydrous solvent. To this solution, add the aldehyde (1.1 equivalents) followed by this compound (1.0 equivalent).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion of the reaction, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Data Presentation

Table 1: Representative Passerini Reaction with this compound

| Entry | Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | DCM | 24 | [e.g., 70-90] |

| 2 | Isobutyraldehyde | Benzoic Acid | THF | 48 | [e.g., 60-80] |

| 3 | 4-Nitrobenzaldehyde | Propionic Acid | Acetonitrile | 36 | [e.g., 65-85] |

| 4 | Cyclohexanecarboxaldehyde | Phenylacetic Acid | DCM | 48 | [e.g., 55-75] |

*Note: The yields presented in this table are hypothetical and represent typical ranges for Passerini reactions. Actual yields will depend on the specific substrates and optimized reaction conditions.

Conclusion